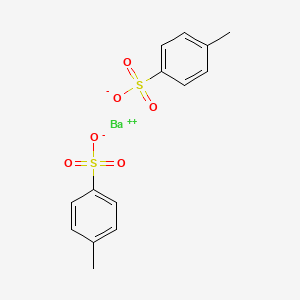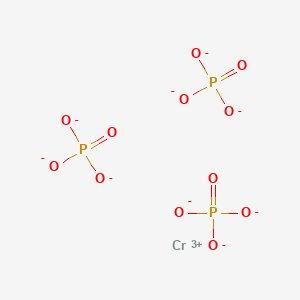
N-oxyde de 3-hydroxyquinoléine
Vue d'ensemble
Description
3-Hydroxyquinoline N-oxide is a potent inhibitor of the electron transport chain with Kd of 64 nM for the ubiquinol-ferricytochrome c oxidoreductase segment (Complex III) of the respiratory chain .
Synthesis Analysis
The synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes has been summarized . The review highlights the advances in this area over the past 15 years. Particular attention is focused on the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions .
Molecular Structure Analysis
8-Hydroxyquinoline derivatives represent an important type of “privileged structure”, possessing a rich diversity of biological properties . A novel fluorescent zinc complex with 8-hydroxyquinoline containing benzimidazole ligands has been designed and synthesized .
Chemical Reactions Analysis
Quinoline has attracted considerable attention as an important heterocyclic pharmacophore, and it is amply explored for broad-ranging biological effects . The protic attack releases a quinoline, Hq, a neutral molecule .
Applications De Recherche Scientifique
Synthèse de produits naturels complexes
Le N-oxyde de 3-hydroxyquinoléine sert d'intermédiaire clé dans la synthèse de produits naturels complexes tels que les aurachines . Les chercheurs ont développé des méthodes pour synthétiser des N-oxydes de 3-hydroxyquinoléine à partir de cétones, qui sont ensuite appliquées à la synthèse totale de ces composés bioactifs. Ce processus est crucial pour comprendre la structure et la fonction des produits naturels et pour le développement de nouveaux médicaments.
Chimie médicinale
En chimie médicinale, les dérivés du this compound sont explorés pour leur potentiel thérapeutique . Les motifs quinoléine, y compris ceux dérivés du this compound, sont présents dans plusieurs composés pharmacologiquement actifs. Ils sont étudiés pour un large éventail d'activités, notamment des propriétés anticancéreuses, antioxydantes, anti-inflammatoires et antimicrobiennes.
Synthèse chimique
Le composé est utilisé en synthèse chimique, où il agit comme substrat pour diverses réactions . Sa fraction N-oxyde peut servir de groupe directeur, permettant une régiosélectivité dans la fonctionnalisation C-H. Cette propriété est particulièrement précieuse dans la synthèse de composés hétérocycliques, qui sont présents dans de nombreux médicaments et produits chimiques industriels.
Études environnementales
Le this compound est étudié pour son rôle dans les processus de dégradation environnementale . Ses dérivés sont connus pour être impliqués dans la dégradation microbienne de la quinoléine, qui est un polluant persistant dans les eaux usées industrielles. La compréhension des voies de dégradation peut conduire au développement de stratégies de remédiation environnementale plus efficaces.
Chimie analytique
En chimie analytique, les dérivés du this compound sont utilisés pour la détermination spectrophotométrique et luminescente des ions métalliques . Leur capacité à former des composés de coordination stables (chélates) les rend utiles dans diverses applications analytiques, notamment la détection et la quantification des métaux.
Science des matériaux
Le this compound est également pertinent en science des matériaux, en particulier dans la conception de composés de coordination pour les applications électroniques . Ses dérivés peuvent être utilisés pour créer des complexes hétérométalliques avec des propriétés optiques et électroniques uniques, qui sont d'intérêt pour le développement de nouveaux matériaux pour des applications technologiques.
Mécanisme D'action
Target of Action
3-Hydroxyquinoline N-oxide is a functionalized quinoline, a structural unit that is widespread in various natural products and functional materials . It has been found to target mitochondrial complex II (succinate-ubiquinone oxidoreductase) . This complex plays a crucial role in the electron transport chain, which is essential for cellular respiration and energy production.
Mode of Action
The compound acts as an inhibitor of mitochondrial complex II . By inhibiting this complex, it disrupts the normal flow of electrons within the electron transport chain, leading to a decrease in the production of ATP, the main energy currency of the cell. This disruption can lead to cell death, making 3-Hydroxyquinoline N-oxide a potential therapeutic agent.
Biochemical Pathways
The inhibition of mitochondrial complex II by 3-Hydroxyquinoline N-oxide affects the electron transport chain, a key biochemical pathway in cellular respiration . This disruption can lead to a decrease in ATP production, affecting various downstream cellular processes that rely on ATP, such as signal transduction, DNA replication, and muscle contraction.
Pharmacokinetics
The compound is synthesized from ketones having a 2-nitrophenyl group at the α-position relative to the carbonyl group . The substrates are prepared via a S_NAr reaction or a Sonogashira coupling
Result of Action
The primary result of 3-Hydroxyquinoline N-oxide’s action is the inhibition of mitochondrial complex II, leading to a disruption in the electron transport chain . This disruption decreases ATP production, which can lead to cell death. Therefore, 3-Hydroxyquinoline N-oxide has potential therapeutic applications, particularly in conditions where the induction of cell death is beneficial, such as in cancer treatment.
Safety and Hazards
According to the safety data sheet, 3-Hydroxyquinoline N-oxide should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Propriétés
IUPAC Name |
1-oxidoquinolin-1-ium-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c11-8-5-7-3-1-2-4-9(7)10(12)6-8/h1-6,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXOCAKHNPIOFBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=[N+]2[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80344232 | |
| Record name | 3-Hydroxyquinoline N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80344232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
59953-98-9 | |
| Record name | 3-Hydroxyquinoline N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80344232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Hydroxy-5-[[2-methyl-4-[3-methyl-4-[[3-methyl-5-oxo-1-(4-sulfophenyl)-4H-pyrazol-4-yl]diazenyl]phenyl]phenyl]diazenyl]benzoic acid](/img/structure/B1615540.png)












